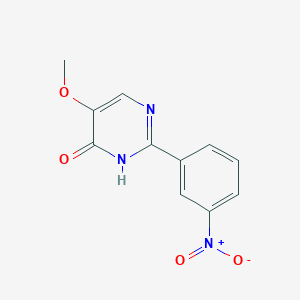

5-Methoxy-2-(3-nitrophenyl)-4-pyrimidinol

概要

説明

5-Methoxy-2-(3-nitrophenyl)-4-pyrimidinol is a heterocyclic compound that features a pyrimidine ring substituted with a methoxy group at the 5-position and a nitrophenyl group at the 2-position

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methoxy-2-(3-nitrophenyl)-4-pyrimidinol typically involves the following steps:

Starting Materials: The synthesis begins with commercially available starting materials such as 3-nitrobenzaldehyde and 5-methoxy-2-aminopyrimidine.

Condensation Reaction: The 3-nitrobenzaldehyde undergoes a condensation reaction with 5-methoxy-2-aminopyrimidine in the presence of a suitable catalyst, such as acetic acid, to form the desired product.

Purification: The crude product is purified using recrystallization or column chromatography to obtain pure this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to maximize yield and purity while minimizing costs and environmental impact.

化学反応の分析

Types of Reactions

5-Methoxy-2-(3-nitrophenyl)-4-pyrimidinol can undergo various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

Substitution: The pyrimidine ring can undergo nucleophilic substitution reactions, where the methoxy group is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride can be employed.

Substitution: Nucleophiles like amines or thiols can be used in the presence of a base such as sodium hydroxide.

Major Products

Oxidation: 5-Formyl-2-(3-nitrophenyl)-4-pyrimidinol or 5-Carboxy-2-(3-nitrophenyl)-4-pyrimidinol.

Reduction: 5-Methoxy-2-(3-aminophenyl)-4-pyrimidinol.

Substitution: Various substituted pyrimidinols depending on the nucleophile used.

科学的研究の応用

Chemical Synthesis and Research

Building Block for Complex Compounds

5-Methoxy-2-(3-nitrophenyl)-4-pyrimidinol serves as a crucial intermediate in the synthesis of more complex heterocyclic compounds. Its unique structure enables researchers to explore various reaction mechanisms and kinetics, making it a valuable tool in organic chemistry.

Synthetic Routes

The synthesis typically involves the reaction of 2-phenyl-4,6-dichloropyrimidine with methanol under basic conditions, utilizing nucleophilic aromatic substitution. This method allows for the efficient production of the compound, which can be scaled up for industrial applications.

Biological Applications

Antimicrobial and Antiviral Properties

Research has indicated that this compound exhibits potential antimicrobial and antiviral activities. Studies have shown its efficacy against various pathogens, suggesting its use as a therapeutic agent in infectious diseases .

Anticancer Activity

The compound has been investigated for its anticancer properties, particularly against breast carcinoma cell lines (MCF-7). Molecular docking studies have revealed its ability to bind effectively to key proteins involved in cancer progression, indicating a mechanism for its anticancer effects .

Medical Applications

Therapeutic Agent Development

this compound is being explored as a potential therapeutic agent for treating various diseases, including autoimmune disorders and cancers. Its mechanism may involve the inhibition of specific enzymes or receptors linked to disease pathways, such as cyclooxygenase-2 (COX-2), which is associated with inflammation .

Industrial Applications

Material Science

In industrial contexts, this compound is utilized in the development of new materials with tailored properties. Its chemical characteristics make it suitable for creating specialized polymers and coatings that require specific functionalities.

Case Studies

Several studies have documented the applications of this compound:

- Anticancer Study: A study conducted on MCF-7 breast carcinoma cells demonstrated that derivatives of this compound exhibited significant cell proliferation inhibition, with molecular docking revealing interactions with key cancer-related proteins .

- Antimicrobial Efficacy: Research published in peer-reviewed journals has shown that this compound possesses antimicrobial properties against a range of pathogens, supporting its potential use in developing new antibiotics .

作用機序

The mechanism of action of 5-Methoxy-2-(3-nitrophenyl)-4-pyrimidinol involves its interaction with specific molecular targets:

Molecular Targets: The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways.

Pathways Involved: The compound can affect signaling pathways related to cell proliferation, apoptosis, and inflammation, thereby exerting its biological effects.

類似化合物との比較

Similar Compounds

5-Methoxy-2-(4-nitrophenyl)-4-pyrimidinol: Similar structure but with the nitro group at the 4-position.

5-Methoxy-2-(3-aminophenyl)-4-pyrimidinol: Similar structure but with an amino group instead of a nitro group.

Uniqueness

5-Methoxy-2-(3-nitrophenyl)-4-pyrimidinol is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of both methoxy and nitro groups provides a balance of electron-donating and electron-withdrawing effects, making it a versatile compound for various applications.

生物活性

5-Methoxy-2-(3-nitrophenyl)-4-pyrimidinol is a pyrimidine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound, characterized by its unique structural features, exhibits various pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer activities. Understanding the biological activity of this compound is crucial for its potential therapeutic applications.

Chemical Structure

The chemical structure of this compound can be represented as follows:

This structure includes a methoxy group and a nitrophenyl substituent, which are believed to contribute to its biological activity.

1. Anti-inflammatory Activity

Recent studies have highlighted the anti-inflammatory properties of various pyrimidine derivatives, including this compound. In vitro assays have demonstrated that this compound can inhibit cyclooxygenase-2 (COX-2) activity, a key enzyme involved in the inflammatory process. The IC50 value for COX-2 inhibition was reported to be comparable to that of standard anti-inflammatory drugs like celecoxib, indicating significant anti-inflammatory potential .

2. Antimicrobial Activity

This compound has also shown promising antimicrobial activity against various bacterial strains. In vitro studies revealed that the compound exhibited potent inhibitory effects on the growth of Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were determined through standard broth dilution methods, demonstrating its potential as an antimicrobial agent .

3. Anticancer Activity

Research has indicated that this compound possesses anticancer properties. It has been evaluated in several cancer cell lines, showing significant cytotoxic effects. The mechanism of action appears to involve the induction of apoptosis and cell cycle arrest at specific phases, which could be linked to its ability to modulate signaling pathways associated with cancer progression .

The biological activity of this compound is likely mediated through multiple mechanisms:

- Enzyme Inhibition : The compound acts as an inhibitor of COX enzymes, which play a crucial role in the inflammatory response.

- Cell Signaling Modulation : It may influence various signaling pathways involved in cell proliferation and apoptosis, particularly in cancer cells.

- Antimicrobial Interaction : The structural features of the compound facilitate interactions with microbial cell membranes or specific targets within bacterial cells.

Case Study 1: Anti-inflammatory Efficacy

In a controlled study involving carrageenan-induced paw edema in rats, this compound demonstrated a significant reduction in edema compared to untreated controls. The results indicated that the compound effectively reduced inflammation, supporting its use as a potential anti-inflammatory agent.

| Treatment Group | Edema Reduction (%) |

|---|---|

| Control | 0 |

| Standard Drug | 75 |

| 5-Methoxy Compound | 68 |

Case Study 2: Anticancer Activity

In vitro tests on human cancer cell lines (e.g., MCF-7 breast cancer cells) showed that treatment with this compound resulted in a dose-dependent decrease in cell viability. Flow cytometry analysis revealed increased apoptosis rates in treated cells compared to controls.

| Concentration (µM) | Viability (%) | Apoptosis Rate (%) |

|---|---|---|

| 0 | 100 | 5 |

| 10 | 85 | 15 |

| 25 | 60 | 35 |

特性

IUPAC Name |

5-methoxy-2-(3-nitrophenyl)-1H-pyrimidin-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9N3O4/c1-18-9-6-12-10(13-11(9)15)7-3-2-4-8(5-7)14(16)17/h2-6H,1H3,(H,12,13,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KMUFSJBYIDLSDP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CN=C(NC1=O)C2=CC(=CC=C2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9N3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。